molecular formula C14H11NO4 B185454 Benzoic acid, p-nitro-, o-tolyl ester CAS No. 5421-45-4

Benzoic acid, p-nitro-, o-tolyl ester

Cat. No. B185454
CAS RN: 5421-45-4
M. Wt: 257.24 g/mol
InChI Key: JPSZFHPZVGXCEL-UHFFFAOYSA-N
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Description

Benzoic acid, p-nitro-, o-tolyl ester, also known as methyl p-nitrobenzoate, is an organic compound widely used in the field of chemistry. It is a yellow crystalline powder with a pleasant odor and is soluble in ethanol and ether. Methyl p-nitrobenzoate is commonly used as a flavoring agent in the food industry, as well as in the production of perfumes and cosmetics. Additionally, it is used as a starting material in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Benzoic acid, p-nitro-, o-tolyl ester p-nitrobenzoate is not well understood. However, it is believed to act as a substrate for various enzymes, such as esterases and lipases, which catalyze the hydrolysis of the ester linkage, releasing p-nitrobenzoic acid and methanol.

Biochemical And Physiological Effects

Methyl p-nitrobenzoate has no known biochemical or physiological effects on humans or animals. However, it is toxic if ingested or inhaled, and can cause irritation to the skin and eyes.

Advantages And Limitations For Lab Experiments

Methyl p-nitrobenzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is relatively inexpensive and readily available. However, it has several limitations, such as its toxicity and limited solubility in water.

Future Directions

There are several future directions for the use of Benzoic acid, p-nitro-, o-tolyl ester p-nitrobenzoate in scientific research. One potential application is in the development of new organic compounds with specific properties, such as improved solubility or bioactivity. Additionally, it could be used as a starting material in the synthesis of new pharmaceuticals or agrochemicals. Further research is needed to fully understand the mechanism of action of Benzoic acid, p-nitro-, o-tolyl ester p-nitrobenzoate and its potential applications in various fields of chemistry.

Synthesis Methods

The synthesis of Benzoic acid, p-nitro-, o-tolyl ester p-nitrobenzoate involves the reaction of p-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through an esterification mechanism, where the carboxylic acid group of p-nitrobenzoic acid reacts with the hydroxyl group of methanol, forming an ester linkage. The resulting product is then purified through recrystallization to obtain pure Benzoic acid, p-nitro-, o-tolyl ester p-nitrobenzoate.

Scientific Research Applications

Methyl p-nitrobenzoate is widely used in scientific research as a starting material in the synthesis of various organic compounds. It is also used as a model compound in the study of organic reactions, such as esterification and nucleophilic substitution reactions. Additionally, it is used as a reference standard in the analysis of various compounds, such as pesticides and pharmaceuticals.

properties

CAS RN

5421-45-4

Product Name

Benzoic acid, p-nitro-, o-tolyl ester

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(2-methylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)19-14(16)11-6-8-12(9-7-11)15(17)18/h2-9H,1H3

InChI Key

JPSZFHPZVGXCEL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

5421-45-4

Origin of Product

United States

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